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Compound of Interest

Compound Name: 2-Methoxyethyl chloroformate

CAS No.: 628-12-6

Cat. No.: B1582022

Get Quote

Executive Summary
2-Methoxyethyl chloroformate (MECF) is a specialized acylating agent primarily utilized for

introducing the 2-methoxyethoxycarbonyl moiety. While structurally similar to common reagents

like Ethyl Chloroformate (ECF) and Isobutyl Chloroformate (IBCF), MECF is distinct in its

application profile.

Unlike IBCF, which is the industry standard for mixed anhydride peptide coupling due to its

steric control, MECF is typically selected for physicochemical modification—specifically to

enhance the hydrophilicity and solubility of the target molecule via the ether oxygen in its alkyl

chain. Researchers must weigh this solubility advantage against a significantly more hazardous

toxicity profile (reproductive toxicity) compared to standard alkyl chloroformates.

Part 1: Chemical Profile & Mechanism
Structural Comparison
The structural differences dictate the reactivity and the stability of the resulting intermediates.
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Feature
2-Methoxyethyl

Chloroformate

(MECF)

Isobutyl

Chloroformate

(IBCF)

Ethyl Chloroformate

(ECF)

CAS 628-12-6 543-27-1 541-41-3

Structure
MeO-CH₂-CH₂-O-

COCl

(CH₃)₂CH-CH₂-O-

COCl
CH₃-CH₂-O-COCl

Steric Bulk Low (Primary Alkyl)
Moderate (Beta-

branched)
Low (Primary Alkyl)

Boiling Point 157–158 °C 128.8 °C 93 °C

Key Utility
Solubility engineering,

Prodrug synthesis

Mixed Anhydride

Coupling (Peptides)

Carbonate formation,

Activation

Metabolite
2-Methoxyethanol

(Teratogen)
Isobutanol (Irritant) Ethanol (Low toxicity)

The Mixed Anhydride Mechanism
When using chloroformates for activation (e.g., coupling amino acids), the reaction proceeds

via a Mixed Anhydride intermediate. The success of this reaction depends on regioselectivity

during the nucleophilic attack by the amine.

Path A (Desired): Amine attacks the acyl carbonyl

Amide Product.

Path B (Undesired): Amine attacks the carbonate carbonyl

Urethane Side Product.

MECF Performance: Because MECF is a primary alkyl chloroformate with low steric hindrance,

it is less selective than IBCF. The lack of bulk around the carbonate carbonyl increases the risk

of Path B (urethane formation), making MECF suboptimal for standard peptide coupling unless

the specific protecting group is required.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism Logic

Carboxylic Acid
(R-COOH)

Mixed Anhydride
Intermediate

 Activation (-HCl)

Tertiary Amine
(NMM/TEA)

 Activation (-HCl)

Chloroformate
(MECF or IBCF)

 Activation (-HCl)

Desired Amide
(R-CO-NH-R')

 Path A: Attack at Acyl
(Favored by IBCF Sterics)

Urethane Side Product
(R'-NH-CO-OR'')

 Path B: Attack at Carbonate
(Risk with MECF)

Nucleophile
(R'-NH2)

IBCF directs to Path A via steric bulk

Click to download full resolution via product page

Figure 1: Mechanistic pathway of mixed anhydride coupling. IBCF is preferred over MECF for

amide bond formation because its isobutyl group sterically shields the carbonate carbonyl,

minimizing Path B.

Part 2: Comparative Analysis
Solubility & Physicochemical Properties
This is the primary justification for selecting MECF. The 2-methoxyethyl group introduces an

ether oxygen that can accept hydrogen bonds, significantly altering the solvation profile of the

protected molecule.

Hydrophilicity: Molecules protected with MECF (yielding 2-methoxyethoxycarbonyl

derivatives) are generally more water-soluble than those protected with Cbz (Benzyl) or Alloc

(Allyl) groups.

Prodrug Design: The 2-methoxyethyl moiety is often used in prodrug strategies to improve

oral bioavailability or plasma solubility before metabolic cleavage.
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Polymer Chemistry: MECF is used to synthesize functionalized monomers (e.g., for

hydrogels) where the methoxy tail prevents aggregation seen with hydrophobic alkyl chains.

Safety & Toxicology (Critical Differentiator)
Warning: The safety profile of MECF is significantly worse than its alternatives due to its

metabolic byproducts.

Agent Primary Hazard
Metabolic
Byproduct

Toxicity Concern

MECF Fatal if Inhaled (H330)
2-Methoxyethanol

(EGME)

Known Teratogen &

Reprotoxin. Causes

bone marrow

depression and

testicular atrophy.

IBCF Toxic if Inhaled Isobutanol

Irritant; CNS

depressant at high

doses.

ECF Fatal if Inhaled Ethanol Low systemic toxicity.

Operational Implication: MECF requires a dedicated fume hood with higher containment

protocols than standard peptide coupling agents. Pregnant personnel should be strictly

prohibited from handling MECF.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-(2-Methoxyethoxycarbonyl)
Amines
Use this protocol to introduce the solubilizing protecting group.

Reagents:

Substrate: Primary or Secondary Amine (1.0 equiv)

Reagent: 2-Methoxyethyl chloroformate (1.1 equiv)
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Base: Saturated NaHCO₃ (aq) or Triethylamine (organic)

Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

Preparation: Dissolve the amine in DCM (0.1 M concentration). Cool the solution to 0 °C in

an ice bath.

Base Addition: Add Triethylamine (1.5 equiv). If using an amino acid, use Schotten-Baumann

conditions (THF/Sat. NaHCO₃ 1:1).

Acylation: Add MECF (1.1 equiv) dropwise over 10 minutes. Note: The reaction is

exothermic.

Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC or

LC-MS for the disappearance of the amine.

Workup:

Wash organic layer with 1M HCl (to remove unreacted amine/base).

Wash with Brine.

Dry over MgSO₄ and concentrate in vacuo.

Result: The product will be the N-(2-methoxyethoxycarbonyl) derivative.

Protocol B: Mixed Anhydride Coupling (Comparison)
If using MECF for coupling (not recommended over IBCF, but if required for specific solubility

intermediates):

Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry THF under Nitrogen.

Base: Add N-Methylmorpholine (NMM) (1.0 equiv). Cool to -15 °C.[1] Crucial: Lower

temperatures are required for MECF to minimize urethane formation.

Anhydride Formation: Add MECF (1.0 equiv) dropwise. Stir for exactly 2-5 minutes.
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Contrast: With IBCF, you have a wider stability window. With MECF, the mixed anhydride

is less stable and more prone to disproportionation.

Coupling: Add the amine nucleophile (1.0 equiv) immediately.

Workup: Standard acid/base wash.

Part 4: Decision Matrix
Use the following logic flow to select the appropriate reagent for your synthesis.
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Safety Check

Select Acylating Agent

What is the primary goal?

Peptide/Amide Coupling N-Protection / Derivatization

Use Isobutyl Chloroformate (IBCF)
(Standard, Minimal Side Reactions)

 Default Choice

Is water solubility critical?

Is the amine sterically hindered?

Use 2-Methoxyethyl Chloroformate
(Increases Hydrophilicity)

 Yes (Prodrugs/Polarity)

Use Boc2O or Cbz-Cl
(Standard Protection)

 No (Standard Synthesis)

Metabolite: 2-Methoxyethanol

Requires Strict PPE
(Reprotoxin Risk)

Click to download full resolution via product page

Figure 2: Decision matrix for selecting between MECF, IBCF, and standard protecting groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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